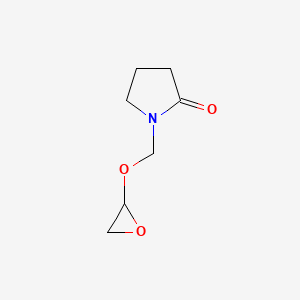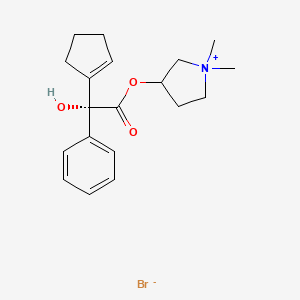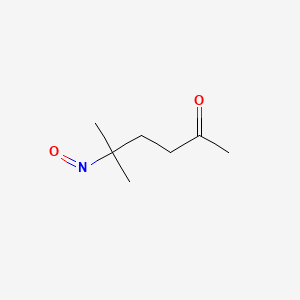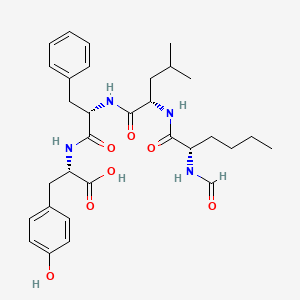
N-Formyl-Nle-Leu-Phe-Tyr
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Formyl-Nle-Leu-Phe-Tyr is a synthetic chemotactic peptide that binds to formyl peptide receptors. It is known for its potent chemoattractant properties, particularly for human neutrophils. This compound plays a significant role in the study of inflammation and immune responses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Formyl-Nle-Leu-Phe-Tyr can be synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The formylation of the N-terminal amino acid is typically achieved using formic acid or formyl chloride under mild conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale SPPS. This method allows for the efficient and scalable production of peptides with high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-Formyl-Nle-Leu-Phe-Tyr primarily undergoes peptide bond formation and cleavage reactions. It can also participate in formylation and deprotection reactions during its synthesis.
Common Reagents and Conditions
Formylation: Formic acid or formyl chloride
Deprotection: Trifluoroacetic acid (TFA) for removing protecting groups
Coupling: Carbodiimides (e.g., DCC, EDC) for peptide bond formation
Major Products
The major product of these reactions is the fully synthesized this compound peptide, which can be further modified or conjugated with fluorophores for research purposes.
Aplicaciones Científicas De Investigación
N-Formyl-Nle-Leu-Phe-Tyr has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigates the role of formyl peptide receptors in immune cell activation and chemotaxis.
Medicine: Explores potential therapeutic targets for inflammatory diseases by modulating formyl peptide receptor activity.
Industry: Utilized in the development of diagnostic tools and assays for detecting inflammation and immune responses.
Mecanismo De Acción
N-Formyl-Nle-Leu-Phe-Tyr exerts its effects by binding to formyl peptide receptors (FPRs) on the surface of immune cells, particularly neutrophils. This binding triggers a signaling cascade that leads to the activation and chemotaxis of these cells. The molecular targets include FPR1, which mediates the inflammatory response by activating downstream pathways such as MAPK and PI3K.
Comparación Con Compuestos Similares
Similar Compounds
N-Formyl-Met-Leu-Phe: Another formyl peptide with similar chemotactic properties.
N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys: A related peptide with an additional lysine residue, enhancing its binding affinity to FPRs.
Uniqueness
N-Formyl-Nle-Leu-Phe-Tyr is unique due to its specific sequence and formylation, which confer high affinity and selectivity for formyl peptide receptors. This makes it a valuable tool for studying immune responses and developing therapeutic interventions for inflammatory diseases.
Propiedades
Fórmula molecular |
C31H42N4O7 |
|---|---|
Peso molecular |
582.7 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamidohexanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C31H42N4O7/c1-4-5-11-24(32-19-36)28(38)33-25(16-20(2)3)29(39)34-26(17-21-9-7-6-8-10-21)30(40)35-27(31(41)42)18-22-12-14-23(37)15-13-22/h6-10,12-15,19-20,24-27,37H,4-5,11,16-18H2,1-3H3,(H,32,36)(H,33,38)(H,34,39)(H,35,40)(H,41,42)/t24-,25-,26-,27-/m0/s1 |
Clave InChI |
DUWJXVXSPCZTQX-FWEHEUNISA-N |
SMILES isomérico |
CCCC[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC=O |
SMILES canónico |
CCCCC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


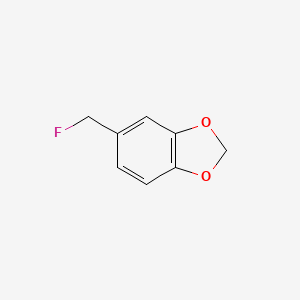
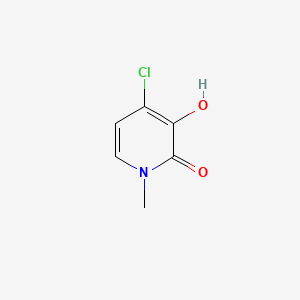
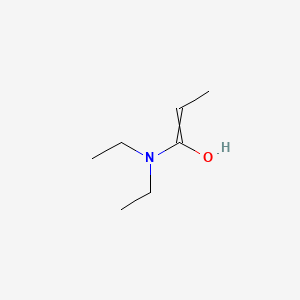

![[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B13837104.png)
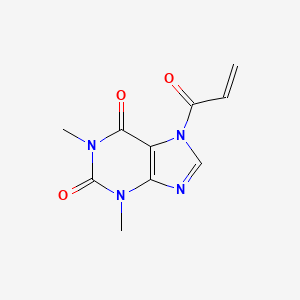
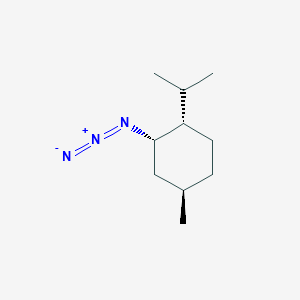
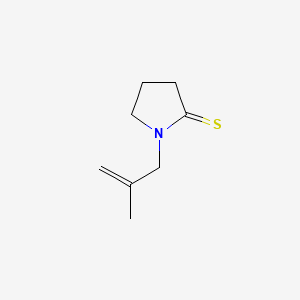
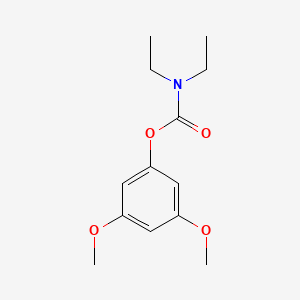
![(R)-(-)-1-[(S)-2-(DI(3,5-Bis-trifluoromethylphenyl)phosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine](/img/structure/B13837122.png)
